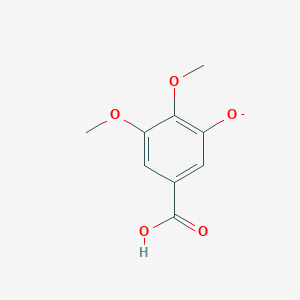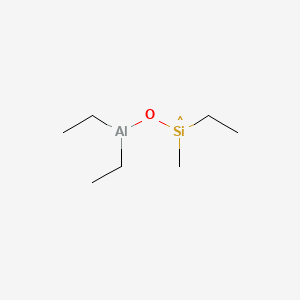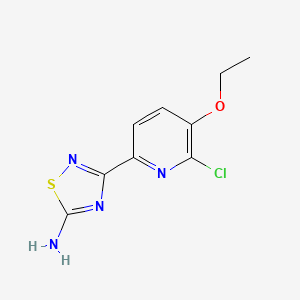
Carbazole, 1,2,3,4-tetrahydro-6-(dimethylaminomethyl)-9-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbazole, 1,2,3,4-tetrahydro-6-(dimethylaminomethyl)-9-methyl- is a derivative of carbazole, a heterocyclic aromatic organic compound. This compound is of significant interest in the field of medicinal chemistry due to its potential therapeutic applications, particularly as an inhibitor of butyrylcholinesterase (BChE), which is a target for Alzheimer’s disease treatment .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of carbazole, 1,2,3,4-tetrahydro-6-(dimethylaminomethyl)-9-methyl- typically involves the reduction of carbazole derivatives. One common method includes the hydrogenation of carbazole in the presence of a suitable catalyst under high pressure and temperature conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions is crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Carbazole, 1,2,3,4-tetrahydro-6-(dimethylaminomethyl)-9-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the dimethylaminomethyl group, where nucleophiles replace the dimethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which may have different pharmacological properties.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in modulating biological pathways.
Industry: Utilized in the development of new materials with specific electronic properties.
Mécanisme D'action
The compound exerts its effects primarily through the inhibition of butyrylcholinesterase (BChE). By binding to the active site of BChE, it prevents the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission. This mechanism is particularly beneficial in the treatment of Alzheimer’s disease, where cholinergic deficits are a hallmark .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3,4-Tetrahydrocarbazole: Another derivative of carbazole with similar structural features but lacking the dimethylaminomethyl and methyl groups.
6-Fluoro-1,2,3,4-tetrahydro-9H-carbazole: A fluorinated derivative with potent BChE inhibitory activity.
Uniqueness
Carbazole, 1,2,3,4-tetrahydro-6-(dimethylaminomethyl)-9-methyl- is unique due to the presence of the dimethylaminomethyl group, which enhances its pharmacological properties, particularly its selectivity and potency as a BChE inhibitor .
Propriétés
Numéro CAS |
101418-10-4 |
|---|---|
Formule moléculaire |
C16H22N2 |
Poids moléculaire |
242.36 g/mol |
Nom IUPAC |
N,N-dimethyl-1-(9-methyl-5,6,7,8-tetrahydrocarbazol-3-yl)methanamine |
InChI |
InChI=1S/C16H22N2/c1-17(2)11-12-8-9-16-14(10-12)13-6-4-5-7-15(13)18(16)3/h8-10H,4-7,11H2,1-3H3 |
Clé InChI |
LHWPCWSXUXFHEA-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(CCCC2)C3=C1C=CC(=C3)CN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


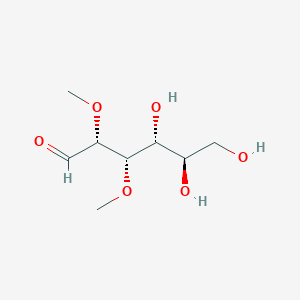


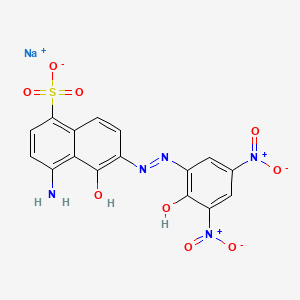
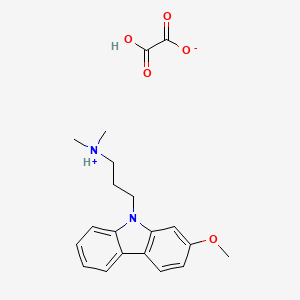


![methyl 2-[(E)-2-(4-chlorophenyl)ethenyl]-6-hydroxybenzoate](/img/structure/B13747705.png)

![Acetamide, 2-[[2-chloro-4-(methylsulfonyl)phenyl]azo]-N-[3-[ethyl(phenylmethyl)amino]phenyl]-](/img/structure/B13747714.png)
